Methyl 2-(piperazin-1-yl)acetate
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Overview
Description
Methyl 2-(piperazin-1-yl)acetate is an organic compound with the molecular formula C7H14N2O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the piperazine ring
Mechanism of Action
Target of Action
Methyl 2-(piperazin-1-yl)acetate, also known as methyl 2-piperazin-1-ylacetate, is a compound that has been found to have potential biological activity. It’s worth noting that piperazine derivatives, which include this compound, have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that this compound may interact with its targets, leading to changes in cellular signaling and function.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the potential biological activities associated with piperazine derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(piperazin-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperazine with methyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and methyl chloroacetate.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(piperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Methyl 2-(piperazin-1-yl)acetate can be compared with other piperazine derivatives, such as:
Piperazine: The parent compound, which lacks the ester group.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom of the piperazine ring.
Piperazine-1-carboxylic acid: A derivative with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the presence of the ester group, which can influence its reactivity and biological activity. This functional group can be modified to create a wide range of derivatives with potentially diverse applications.
Properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVABRWHRKEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82516-17-4 |
Source
|
Record name | 1-Piperazineacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82516-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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